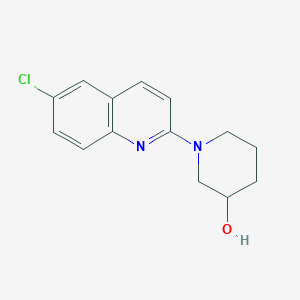![molecular formula C17H22N4O3 B6438380 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2549033-33-0](/img/structure/B6438380.png)
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine (5-MMPP) is a small organic molecule that has been studied for its potential applications in the scientific research and medical fields. It is a member of the pyrimidine family, which is a group of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 5-MMPP has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of a variety of biologically active compounds, including drugs and other small molecules. In addition, 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been used in the development of inhibitors of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
Mechanism of Action
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine acts as a competitive inhibitor of the enzyme tyrosine kinase. It binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity. This leads to a decrease in the activity of the enzyme, which in turn leads to a decrease in the production of its product.
Biochemical and Physiological Effects
The inhibition of tyrosine kinase by 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the proliferation of other cell types. In addition, it has been shown to reduce inflammation and to modulate the immune system.
Advantages and Limitations for Lab Experiments
The use of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine in laboratory experiments has several advantages. It is easy to synthesize, and it is relatively inexpensive compared to other small molecules. In addition, it is a potent inhibitor of tyrosine kinase, making it a useful tool for studying the enzyme's activity. However, there are some limitations to its use. It is not very stable in solution and can degrade over time, which can affect the accuracy of experiments.
Future Directions
The potential applications of 5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine in the scientific research and medical fields are vast. It could be used in the development of new drugs, as well as in the development of new diagnostic tools and treatments. Additionally, it could be used to study the role of tyrosine kinase in various diseases and in the regulation of cell growth and differentiation. Finally, it could be used in the development of new inhibitors of tyrosine kinase for the treatment of cancer and other diseases.
Synthesis Methods
5-methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine can be synthesized from the reaction of 6-methoxypyridine-3-carbaldehyde and 1-(6-methoxypyridin-3-ylmethyl)piperidine-4-one in the presence of an acid catalyst and a base. The reaction is carried out in a two-phase system, with the aqueous phase containing the catalyst and the organic phase containing the reactants. The reaction is carried out at room temperature and is complete within two hours.
properties
IUPAC Name |
5-methoxy-2-[1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-22-15-10-19-17(20-11-15)24-14-5-7-21(8-6-14)12-13-3-4-16(23-2)18-9-13/h3-4,9-11,14H,5-8,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBKDKQSTWOTMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-({1-[(6-methoxypyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438297.png)
![4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438302.png)
![3-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazine](/img/structure/B6438323.png)
![N-ethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438325.png)
![4-{6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6438328.png)
![5-methoxy-2-({1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6438336.png)
![4-{2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6438349.png)
![4-{4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6438357.png)
![7-methoxy-3-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438361.png)
![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B6438368.png)
![N-{1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438394.png)
![4-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6438398.png)

![N-ethyl-6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438409.png)